N-Acetyl-L-carnosine

Catalog No.
S680941
CAS No.
56353-15-2
M.F
C11H16N4O4
M. Wt
268.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-L-carnosine

CAS Number

56353-15-2

Product Name

N-Acetyl-L-carnosine

IUPAC Name

(2S)-2-(3-acetamidopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid

Molecular Formula

C11H16N4O4

Molecular Weight

268.27 g/mol

InChI

InChI=1S/C11H16N4O4/c1-7(16)13-3-2-10(17)15-9(11(18)19)4-8-5-12-6-14-8/h5-6,9H,2-4H2,1H3,(H,12,14)(H,13,16)(H,15,17)(H,18,19)/t9-/m0/s1

InChI Key

BKAYIFDRRZZKNF-VIFPVBQESA-N

SMILES

CC(=O)NCCC(=O)NC(CC1=CN=CN1)C(=O)O

Synonyms

CL 1700, N-acetyl-L-carnosine aluminum, N-acetylcarnosine, N-acetylcarnosine, (DL)-isomer

Canonical SMILES

CC(=O)NCCC(=O)NC(CC1=CN=CN1)C(=O)O

Isomeric SMILES

CC(=O)NCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O

Potential Antioxidant Properties

One area of research focuses on NAC's potential role as an antioxidant. Antioxidants are compounds that help protect cells from damage caused by free radicals, which are unstable molecules that can contribute to various health conditions. Studies have shown that NAC may:

  • Scavenge free radicals: NAC may directly neutralize free radicals, reducing their harmful effects )]
  • Increase antioxidant enzyme activity: NAC may also help boost the activity of natural antioxidant enzymes in the body, further enhancing cellular protection )]

These potential antioxidant properties are being explored in the context of various age-related and neurodegenerative diseases.

Potential Application in Eye Health

Research suggests that NAC may be beneficial for eye health, specifically in:

  • Cataracts: Studies investigating NAC eye drops show potential in preventing or slowing the progression of cataracts, a clouding of the lens in the eye. The rationale behind this is that NAC may combat oxidative stress, a factor believed to contribute to cataracts )]

Other Potential Applications

Researchers are exploring the potential benefits of NAC in various other areas, including:

  • Neurological disorders: Studies are investigating the potential of NAC in conditions like Alzheimer's disease, Parkinson's disease, and autism spectrum disorder )]
  • Kidney disease: Research suggests NAC may offer some protection against kidney damage )]
  • Athletic performance: Some studies suggest NAC may enhance athletic performance by reducing muscle fatigue, though more research is needed )]

N-Acetyl-L-carnosine is a naturally occurring dipeptide derivative of L-carnosine, consisting of the amino acids beta-alanine and histidine. The primary distinction between N-acetyl-L-carnosine and L-carnosine is the presence of an acetyl group in the former, which enhances its stability against enzymatic degradation by carnosinase, an enzyme that breaks down L-carnosine into its constituent amino acids . This modification allows N-acetyl-L-carnosine to penetrate biological membranes more effectively, making it particularly useful in therapeutic applications.

The primary mechanism of action of NAC is likely through its conversion to L-carnosine. L-carnosine acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage [6]. In the eye, NAC might help prevent cataract formation by reducing protein aggregation and oxidative stress in the lens [2].

Case Study

A study using rabbit models showed that N-Acetylcarnosine eye drops improved lens clarity, suggesting its potential role in preventing cataracts [7].

Toxicity
Flammability

Not likely to be flammable due to the absence of flammable groups in its structure.

Reactivity

No significant reactivity hazards reported.

Important Note

It is crucial to consult with a healthcare professional before using NAC supplements, as individual tolerances may vary, and it might interact with certain medications.

Data Source:

  • Wikipedia:
  • Carophthalmic delivery of N-Acetylcarnosine to the lens: a potential strategy to prevent cataracts:
  • N‐acetylcarnosine (NAC) drops for age‐related cataract
  • A new and efficient method for the synthesis of N-acetylcarnosine:
  • Carnosine metabolism in mammalian skeletal muscle:
  • Biological effects of L-carnosine:
  • N‐acetylcarnosine (NAC) drops for age‐related cataract

The synthesis of N-acetyl-L-carnosine typically involves the acetylation of L-carnosine using acetyl chloride or other acetylating agents under alkaline conditions. The general reaction can be summarized as follows:

L Carnosine+Acetyl ChlorideN Acetyl L Carnosine+HCl\text{L Carnosine}+\text{Acetyl Chloride}\rightarrow \text{N Acetyl L Carnosine}+\text{HCl}

This reaction can be conducted in various solvents such as tetrahydrofuran or butanone, often in the presence of acid-binding agents to prevent side reactions and ensure complete acetylation .

N-Acetyl-L-carnosine exhibits several biological activities, primarily attributed to its antioxidant properties. It acts as a free radical scavenger and has been shown to protect against oxidative stress in various tissues, particularly in the eye. Research suggests that N-acetyl-L-carnosine may help mitigate oxidative damage associated with age-related cataracts by converting back to L-carnosine once inside the eye .

Additionally, studies indicate that N-acetyl-L-carnosine may enhance lens clarity and improve vision in individuals with cataracts, although robust clinical evidence supporting these claims remains limited .

Several synthesis methods for N-acetyl-L-carnosine have been developed:

  • Acetylation with Acetyl Chloride: This method involves dissolving L-carnosine in an alkaline solution and adding acetyl chloride dropwise while maintaining specific pH levels to avoid racemization .
  • One-Step Synthesis: A modified approach allows for a single-step reaction under alkaline conditions, which simplifies the process while maintaining the L-configuration of the compound .
  • Use of Organic Solvents: Various organic solvents like tetrahydrofuran or butanone can be employed to facilitate the reaction and improve yields .

N-Acetyl-L-carnosine is primarily utilized in ophthalmic formulations aimed at treating cataracts. It is available as eye drops marketed for their potential to reverse or slow the progression of cataracts due to their antioxidant properties. Additionally, it has been explored for use in other oxidative stress-related conditions in ocular health .

N-Acetyl-L-carnosine shares structural similarities with other compounds derived from carnosine or related dipeptides. Here are some comparable compounds:

CompoundStructure SimilarityUnique Features
CarnosineDipeptide (beta-alanine + histidine)Directly involved in muscle metabolism; less stable than N-acetyl-L-carnosine.
N-AcetylcysteineContains an acetyl groupKnown for its mucolytic properties; used primarily as a supplement for respiratory health.
Beta-AlanineAmino acidPrecursor to carnosine; involved in muscle endurance but lacks antioxidant properties.

Uniqueness of N-Acetyl-L-Carnosine: The primary distinction lies in its enhanced stability and ability to penetrate ocular tissues effectively compared to its parent compound L-carnosine. This property makes it particularly valuable in ophthalmic applications aimed at combating oxidative stress-related conditions.

Physical Description

Solid

XLogP3

-1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

268.11715500 g/mol

Monoisotopic Mass

268.11715500 g/mol

Heavy Atom Count

19

Appearance

Assay:≥95%A crystalline solid

UNII

0TPN86OQIF

Sequence

XH

Related CAS

13523-80-3

Other CAS

56353-15-2

Wikipedia

Acetylcarnosine

Dates

Modify: 2023-09-15
1: Fleisher-Berkovich S, Abramovitch-Dahan C, Ben-Shabat S, Apte R, Beit-Yannai
E. Inhibitory effect of carnosine and N-acetyl carnosine on LPS-induced
microglial oxidative stress and inflammation. Peptides. 2009 Jul;30(7):1306-12.
doi: 10.1016/j.peptides.2009.04.003. Epub 2009 Apr 10. PubMed PMID: 19540429.


2: Min J, Senut MC, Rajanikant K, Greenberg E, Bandagi R, Zemke D, Mousa A,
Kassab M, Farooq MU, Gupta R, Majid A. Differential neuroprotective effects of
carnosine, anserine, and N-acetyl carnosine against permanent focal ischemia. J
Neurosci Res. 2008 Oct;86(13):2984-91. doi: 10.1002/jnr.21744. PubMed PMID:
18543335; PubMed Central PMCID: PMC2805719.


3: Muranov KO, Dizhevskaia AK, Boldyrev AA, Karpova OE, Sheremet NL, Polunin GS,
Avetisov SE, Ostrovskiĭ MA. [Search for chaperon-like anticataract drugs, the
antiaggregants of lens crystallins. Communication. 1. Chaperon-like activity of
N-acetyl carnosine dipeptide: in vitro study on a model of ultraviolet-induced
aggregation of betaL-crystallin]. Vestn Oftalmol. 2008 Mar-Apr;124(2):3-6.
Russian. PubMed PMID: 18488459.


4: Williams DL, Munday P. The effect of a topical antioxidant formulation
including N-acetyl carnosine on canine cataract: a preliminary study. Vet
Ophthalmol. 2006 Sep-Oct;9(5):311-6. PubMed PMID: 16939459.

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